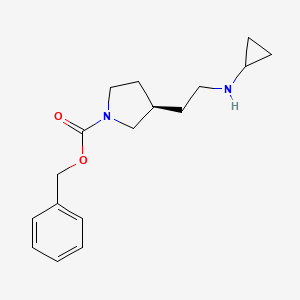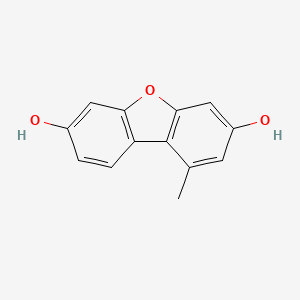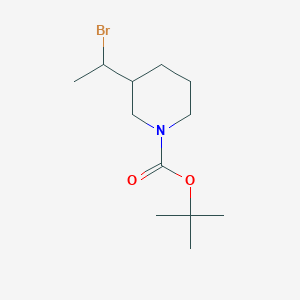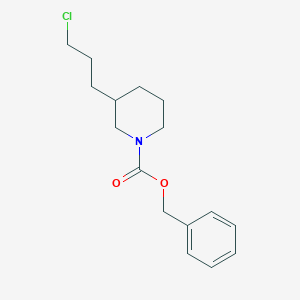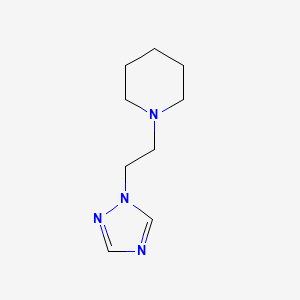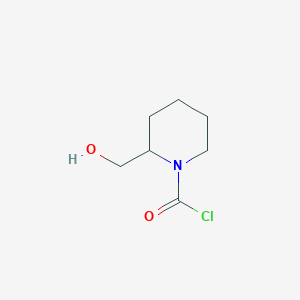
(R)-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized by the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at a temperature of 165–200°C and a pressure of 17–21 MPa.
N,N-Dimethylation: The pyrrolidine ring is then subjected to N,N-dimethylation using formaldehyde and formic acid under reductive amination conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and fixed-bed catalysts to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated pyrrolidines.
Scientific Research Applications
®-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in neurotransmitter modulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the N,N-dimethyl and ethanamine groups.
N-Methylpyrrolidine: Contains a single methyl group on the nitrogen atom.
N,N-Dimethylpyrrolidine: Contains two methyl groups on the nitrogen atom but lacks the ethanamine side chain.
Uniqueness: ®-N,N-dimethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and the presence of both N,N-dimethyl and ethanamine groups. This unique structure allows it to interact with specific molecular targets and exhibit distinct biological activities compared to its analogs .
Properties
Molecular Formula |
C8H19ClN2 |
|---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(3R)-pyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-10(2)6-4-8-3-5-9-7-8;/h8-9H,3-7H2,1-2H3;1H/t8-;/m1./s1 |
InChI Key |
AQOWYBLYAVFLLD-DDWIOCJRSA-N |
Isomeric SMILES |
CN(C)CC[C@H]1CCNC1.Cl |
Canonical SMILES |
CN(C)CCC1CCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




